molecular formula C23H24N6O3S B11036609 1-{3-[4-(4-Acetylphenyl)piperazino]-3-oxopropyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one

1-{3-[4-(4-Acetylphenyl)piperazino]-3-oxopropyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one

Cat. No.: B11036609
M. Wt: 464.5 g/mol
InChI Key: CHIVFDBIHMHARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Synthetic routes for this compound involve starting materials such as monosubstituted tetrazine or tetrazine-based fused rings.
    • Reaction conditions may vary, but the key step typically involves the condensation of these starting materials.
    • Industrial production methods may include scalable processes that ensure high yield and purity.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for designing novel energetic materials or functional molecules.
    • In biology and medicine, researchers might explore its potential as a drug candidate or probe for specific molecular targets.
    • In industry, it could find applications in materials science, catalysis, or even as a heat-resistant explosive.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
    • Further studies are needed to elucidate its precise molecular targets and signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds within the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine family may share structural features but differ in substituents or functional groups.
    • Highlighting its uniqueness, we can compare it to related compounds based on their properties and applications.

    Remember, this compound represents an exciting area of research, and ongoing studies may reveal additional insights.

    Properties

    Molecular Formula

    C23H24N6O3S

    Molecular Weight

    464.5 g/mol

    IUPAC Name

    12-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

    InChI

    InChI=1S/C23H24N6O3S/c1-15(30)16-3-5-17(6-4-16)27-10-12-28(13-11-27)20(31)8-7-19-24-25-23-26(2)22(32)21-18(29(19)23)9-14-33-21/h3-6,9,14H,7-8,10-13H2,1-2H3

    InChI Key

    CHIVFDBIHMHARI-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.